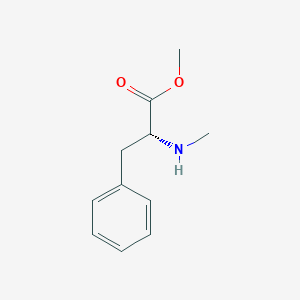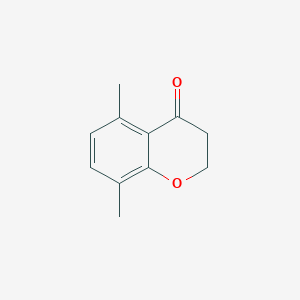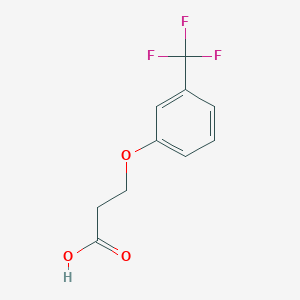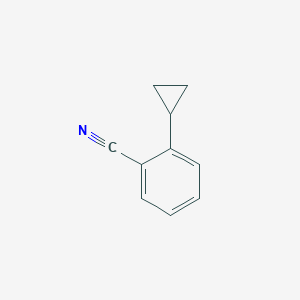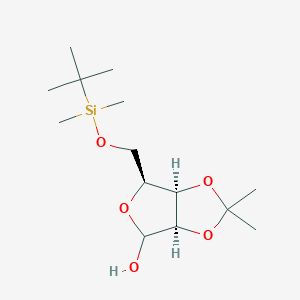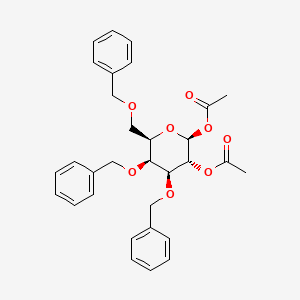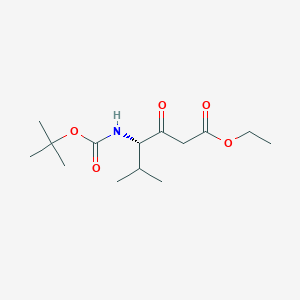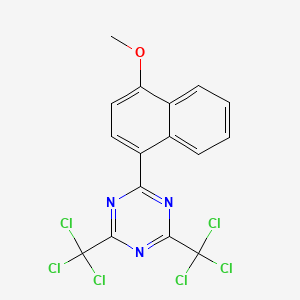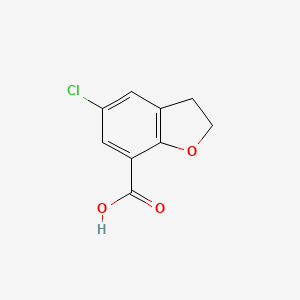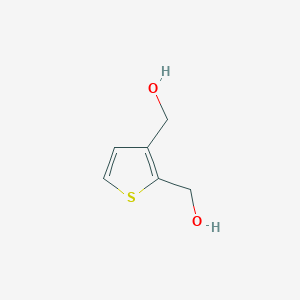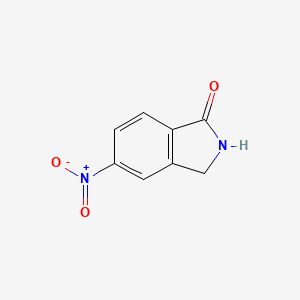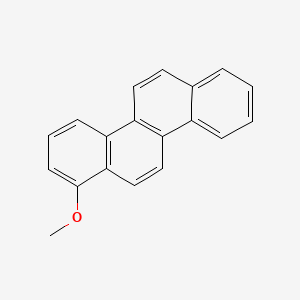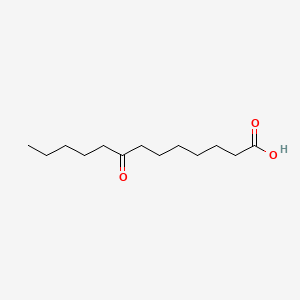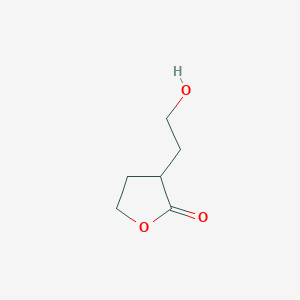![molecular formula C11H10N2O2S B1355484 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone CAS No. 13995-71-6](/img/structure/B1355484.png)
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone” is a sulfur-containing heterocyclic compound. It has a molecular formula of C11H10N2O2S and a molecular weight of 234.27 g/mol . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone” consists of a furyl group (a furan ring), a mercapto group (sulfur), and a methylpyrimidinyl group, all attached to an ethanone backbone .Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : Compounds closely related to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives demonstrated significant antimicrobial activity, highlighting the potential of similar compounds in addressing microbial infections (Salimon, Salih, & Hussien, 2011).
Novel Pyrimidine Derivatives with Antibacterial Properties : Studies on novel pyrimidine derivatives, including those with structural similarities to the chemical , have shown promising antibacterial properties. This includes compounds like 1-(4-morpholinophenyl) ethanone derivatives, which have been synthesized and found to possess antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Structural Analysis
Synthesis Techniques : Research into the synthesis of compounds structurally related to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone has provided insights into the methods and efficiency of creating such complex molecules. An example is the synthesis of 2-Mercapto-4-methylpyrimidine, which was achieved through the reaction of certain butenyne ethers with thiourea, demonstrating the intricacies involved in the synthesis of such compounds (Kirillova, Tsil'ko, Maretina, & Petrov, 1971).
Complex Formation and Structural Studies : Studies have also focused on the formation of complexes involving compounds similar to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone. For example, research on triorganotin(IV) complexes of polyfunctional S,N,O-ligands, which include derivatives of 2-mercapto-4-methylpyrimidine, has revealed significant information about their crystal structures and coordination modes (Ma, Tian, & Zhang, 2006).
Potential in Organic Chemistry
- Organic Synthesis Applications : The structural characteristics of compounds like 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone have applications in organic chemistry, particularly in synthesizing new organic compounds with potential biological activities. This is illustrated in the synthesis of various derivatives with potential antimicrobial properties, emphasizing the role of such compounds in developing new organic synthesis methodologies (Altalbawy, 2013).
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJZAAHQCXRAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557932 |
Source


|
| Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone | |
CAS RN |
13995-71-6 |
Source


|
| Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

